molecular formula C20H20N4O2 B2628192 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone CAS No. 2034250-00-3

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone

Cat. No. B2628192
CAS RN: 2034250-00-3
M. Wt: 348.406
InChI Key: QBKFDBHTSJISLZ-UHFFFAOYSA-N
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Description

The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule also contains a biphenyl group, which consists of two connected phenyl rings, and one of these rings has a methoxy group attached to it .


Synthesis Analysis

The synthesis of such compounds often involves the use of copper-catalyzed click reactions, which are a type of cycloaddition reaction that can be used to attach a variety of groups to a triazole ring . The specific synthesis process for this compound is not available in the retrieved information.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a pyrrolidine ring, and a biphenyl group with a methoxy substituent . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the triazole ring, the pyrrolidine ring, and the biphenyl group. The triazole ring can participate in a variety of reactions, including cycloaddition reactions . The pyrrolidine ring can also undergo various reactions, including those involving the nitrogen atom .

Scientific Research Applications

Antimicrobial Activity

1,2,3-triazoles have garnered significant interest in medicinal chemistry due to their stability against metabolic degradation and versatile applications. In a study by Sangwan et al., a series of 1,2,3-triazole hybrids containing amine-ester functionality were synthesized . These compounds were evaluated for their antimicrobial activity against various microbial strains, including S. aureus, B. subtilis, E. coli, S. enterica, C. albicans, and R. oryzae. Notably, compound 7o exhibited substantial potency (MIC = 0.0558 μmol/mL) against most of the tested microbes.

Cytotoxic Activity

Another study explored 1,2,4-triazole hybrids, which share structural similarities with 1,2,3-triazoles. These hybrids were evaluated for cytotoxic activity against tumor cell lines. The results indicated varying levels of cytotoxicity, with IC50 values ranging from 15.6 to 39.8 µM for MCF-7 cells and 23.9 to 41.8 µM for HCT-116 cells .

Other Biological Activities

1,2,3-Triazoles and their derivatives exhibit a wide range of biological activities. These include anti-bacterial, anti-allergy, anti-HIV, anti-tumor, and anti-tuberculosis properties . Their unique features, such as chelating activity due to unpaired electrons on the nitrogen atom, contribute to their diverse applications.

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities . Additionally, computational studies could be used to predict its interaction with various biological targets .

properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-19-4-2-3-17(13-19)15-5-7-16(8-6-15)20(25)23-12-9-18(14-23)24-21-10-11-22-24/h2-8,10-11,13,18H,9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKFDBHTSJISLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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